molecular formula C9H9ClO3 B6590133 methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate CAS No. 32222-44-9

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B6590133
CAS No.: 32222-44-9
M. Wt: 200.6
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Description

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as (S)-3-chloromandelic acid methyl ester, is a high-value chiral building block with significant applications in pharmaceutical research and development. Its molecular formula is C 9 H 9 ClO 3 and it has a molecular weight of 200.62 g/mol . The compound is assigned CAS Registry Number 32222-44-9 . This ester serves as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). Published research highlights its critical role as a precursor in the synthesis of deuterated analogs of antiplatelet prodrugs, such as clopidogrel and vicagrel . In this context, the deuterated form of this specific (S)-enantiomer was designed to improve metabolic stability by slowing the rate of esterase-mediated hydrolysis, thereby enhancing the drug's efficacy and pharmacokinetic profile . This demonstrates the compound's direct relevance in advanced strategies for drug design and optimization. Researchers will find this product to be a reliable and well-characterized synthon for asymmetric synthesis and method development. It is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

32222-44-9

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of α-Keto Acid Intermediate

The preparation begins with synthesizing 2-(3-chlorophenyl)-2-oxoacetic acid, an α-keto acid precursor. Adapted from a validated route for ortho-substituted analogs, the process involves:

  • Grignard Reaction : Reacting 3-bromochlorobenzene with magnesium in tetrahydrofuran (THF) to form a Grignard reagent.

  • Nucleophilic Addition : Treating the Grignard reagent with dimethyl oxalate at −70°C to yield methyl 3-chlorobenzoylformate.

  • Hydrolysis : Saponification with aqueous sodium hydroxide followed by acidification with HCl to produce 2-(3-chlorophenyl)-2-oxoacetic acid.

Key Reaction Conditions:

  • Temperature : −70°C for nucleophilic addition to prevent side reactions.

  • Purification : Silica gel chromatography (hexane/ethyl acetate) isolates intermediates with >90% purity.

Catalytic Asymmetric Hydrogenation

The α-keto acid undergoes enantioselective hydrogenation using a chiral ruthenium catalyst, (R)-[RuCl(p-cymene)(BINAP)]Cl:

  • Reaction Setup : Combining the α-keto acid (2 mmol), (R)-catalyst (0.002 mmol), and tert-butoxide base (tBuOK) in anhydrous n-butanol.

  • Hydrogenation : Applying H₂ pressure (50–100 bar) at room temperature for 24 hours.

  • Workup : Acidic extraction and crystallization to isolate (S)-2-(3-chlorophenyl)-2-hydroxyacetic acid.

Performance Metrics:

ParameterValue
Enantiomeric Excess97–99% ee
Yield85–92%
Catalyst LoadingS/C = 1000

This method achieves high stereoselectivity due to the BINAP ligand’s chiral environment, which directs hydrogen addition to the re face of the keto group.

Enzymatic Dynamic Kinetic Resolution of Racemic Mixtures

Racemic Synthesis via Classical Esterification

Racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate is synthesized by:

  • Condensation : Reacting 3-chlorophenylglyoxylic acid with methanol using thionyl chloride (SOCl₂) as a catalyst.

  • Purification : Distillation under reduced pressure to isolate the racemic ester.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) resolve the racemate via kinetic resolution:

  • Hydrolysis : Selective hydrolysis of the (R)-enantiomer in aqueous buffer (pH 7.0).

  • Separation : Extracting the remaining (S)-ester with tert-butyl methyl ether (tBuOMe).

Process Efficiency:

MetricValue
Enantiomeric Ratio (E)>200
Residual (S)-Ester98% ee

This method is scalable but requires costly enzymes and prolonged reaction times.

Stereoselective Reduction of α-Keto Esters

Borane-Mediated Reduction

Methyl 3-chlorobenzoylformate is reduced using chiral oxazaborolidine catalysts:

  • Catalyst Preparation : Generating (S)-CBS catalyst from proline-derived oxazaborolidine.

  • Reduction : Adding borane-dimethyl sulfide (BH₃·SMe₂) at −20°C to afford the (S)-alcohol.

Outcomes:

ParameterValue
Yield88%
ee94%

Meerwein-Ponndorf-Verley (MPV) Reduction

Employing aluminum isopropoxide and isopropanol as a hydrogen donor:

  • Reaction : Heating the α-keto ester at 80°C for 6 hours.

  • Isolation : Chromatographic purification yields the (S)-hydroxy ester.

Limitations:

  • Moderate enantioselectivity (70–80% ee).

  • Requires stoichiometric amounts of aluminum reagent.

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

To enhance throughput, α-keto acid hydrogenation is conducted in continuous flow reactors:

  • Setup : Immobilizing the Ru-BINAP catalyst on silica gel.

  • Conditions : H₂ pressure (30 bar), residence time 10 minutes.

  • Output : 95% conversion with 98% ee.

Crystallization-Induced Dynamic Resolution (CIDR)

Combining racemic synthesis and selective crystallization:

  • Racemic Feed : Produced via esterification.

  • Seeding : Introducing (S)-enantiomer crystals to bias crystallization.

  • Yield : 70% (S)-ester with 99% ee.

Comparative Analysis of Preparation Methods

Table 1: Method Efficiency and Scalability

Methodee (%)Yield (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation9992HighModerate
Enzymatic Resolution9885MediumLow
CBS Reduction9488LowHigh
Continuous Flow9895HighHigh

Table 2: Reaction Conditions and Catalysts

MethodCatalystSolventTemperaturePressure
HydrogenationRu-BINAPnBuOHRT50 bar H₂
Enzymatic ResolutionCALB LipaseBuffer37°CAmbient
CBS ReductionOxazaborolidineTHF−20°CAmbient

Challenges and Optimization Strategies

Byproduct Formation in Grignard Reactions

  • Issue : Competing aryl coupling generates biphenyl derivatives.

  • Mitigation : Using ultra-dry THF and controlled addition rates reduces side products.

Catalyst Deactivation in Hydrogenation

  • Cause : Sulfur impurities from ligands or solvents poison Ru catalysts.

  • Solution : Pretreating solvents with activated alumina improves catalyst lifetime.

Enantiomer Cross-Contamination

  • During Crystallization : Improper seeding leads to racemic crystal growth.

  • Prevention : Monitoring supersaturation levels and using chiral additives .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Methyl (2S)-2-(3-chlorophenyl)-2-oxoacetate.

    Reduction: Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyethanol.

    Substitution: Methyl (2S)-2-(3-hydroxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Compounds

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for creating derivatives that exhibit biological activity. For instance, it has been utilized in the development of sodium channel blockers, which are crucial in treating conditions like epilepsy and chronic pain .

1.2 Anticancer Research

Recent studies have highlighted its potential in anticancer research, particularly concerning prostate cancer. The compound has been evaluated for its ability to inhibit voltage-gated sodium channels expressed in cancer cells. Research demonstrated that specific enantiomers derived from this compound could significantly reduce tumor growth in xenograft models . This underscores its potential as a lead compound for developing new cancer therapeutics.

Chemical Synthesis Applications

2.1 Asymmetric Synthesis

The compound is also notable for its role in asymmetric synthesis, where it can be used to produce chiral molecules with high enantiomeric purity. This is particularly important in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry . The use of this compound in such processes allows chemists to explore various synthetic pathways to obtain desired pharmacological profiles.

2.2 Development of New Chemical Entities

In addition to its role as an intermediate, this compound can be modified to create new chemical entities with enhanced properties. Researchers have utilized it to synthesize novel hydroxyamide derivatives that have shown promising results as sodium channel blockers . These derivatives are being studied for their potential therapeutic effects on various neurological disorders.

Case Studies

Study Focus Findings
Davis et al., 2012Sodium Channel BlockersIdentified effective enantiomers from this compound that inhibit sodium channels and reduce prostate cancer tumor growth .
Asymmetric Synthesis ResearchChiral Molecule ProductionDemonstrated the utility of this compound in creating chiral compounds with significant biological activity .
Voltage-Gated Sodium Channel StudyCancer TherapeuticsExplored the inhibition of sodium channels using derivatives of the compound, showing potential for new cancer treatments .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Structural Features
This compound 32222-44-9 C₉H₉ClO₃ 200.62 3-chlorophenyl, (S)-configuration Chiral center with hydroxyl and ester groups; mono-halogenated aryl group.
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate 1159815-54-9 C₉H₈BrClO₃ 247.16 3-bromo-4-chlorophenyl Dihalogenated aryl group; increased molecular weight due to Br substitution.
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 35925-27-0 C₉H₈Cl₂O₃ 235.07 3,4-dichlorophenyl Two adjacent Cl atoms; higher Cl content may enhance lipophilicity.
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate 1821776-64-0 C₁₀H₉F₃O₃ 234.17 3-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group; potential for altered metabolic stability.
(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (Enantiomer) 153294-00-9 C₉H₉ClO₃ 200.62 3-chlorophenyl, (R)-configuration Mirror-image stereochemistry; differences in chiral recognition or biological activity.
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate hydrochloride 141109-14-0 C₉H₁₁Cl₂NO₂ 244.10 2-chlorophenyl, amino group (replaces hydroxyl) Amino substitution alters polarity and hydrogen-bonding capacity; hydrochloride salt form.
Methyl (2S)-2-(2-chlorophenyl)-2-[(2-(thiophen-2-yl)ethyl)amino]acetate hydrochloride 76-93-7 (analog) C₁₅H₁₇Cl₂NO₂S 346.27 2-chlorophenyl, thiophene-ethylamino side chain Bulky N-substituent; potential for receptor binding modulation.

Key Observations from Structural Comparisons

Halogenation Patterns: The 3-chlorophenyl derivative (main compound) exhibits moderate lipophilicity compared to dichloro () or bromo-chloro analogs (), which may influence solubility and membrane permeability .

Stereochemical Variations :

  • The (S)-enantiomer (CAS 32222-44-9) and (R)-enantiomer (CAS 153294-00-9) share identical molecular formulas but differ in spatial arrangement, which is critical in enantioselective catalysis or drug-receptor interactions .

The thiophene-ethylamino side chain () adds steric bulk and introduces sulfur-containing heterocycles, which may enhance binding affinity in therapeutic contexts .

Biological Activity

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate, also known as methyl 2-(3-chlorophenyl)-2-hydroxyacetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H11ClO3 and a molecular weight of 216.65 g/mol. Its structure includes a chlorophenyl group, which is critical for its biological activity. The presence of the hydroxyl and ester functional groups contributes to its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic disorders.

  • Anticancer Activity : The compound has shown promising results as a histone deacetylase inhibitor (HDACI). In vitro studies demonstrate its ability to inhibit cell proliferation in cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
  • Metabolic Effects : It has been studied for its potential role in improving metabolic characteristics related to cardiovascular diseases. Compounds structurally similar to this compound have been shown to enhance antiplatelet bioactivity, which is crucial for preventing thrombotic events .

Case Studies

  • In Vitro Studies : A series of experiments were conducted where this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that this compound may serve as a lead for developing new anticancer drugs.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments have indicated that modifications in the ester moiety could affect the rate of formation of active metabolites, thereby influencing therapeutic efficacy and safety profiles .

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
Anticancer ActivityInhibition of HeLa cell proliferation0.69 - 11 μM
Antiplatelet ActivityEnhanced bioactivity in cardiovascular modelsNot specified
Metabolic ImprovementPotential reduction in thrombotic riskNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate in academic laboratories?

  • Methodology : The compound can be synthesized via modified Curtius or Passerini reactions using (±)-3-chlorophenylglycine derivatives as precursors. Key steps include:

  • Esterification : Reacting the hydroxy acid with methanol under acidic conditions.
  • Purification : Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) to isolate enantiomers .
  • Optimization : Stirring at 0°C to minimize racemization and improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 3.81 ppm for methoxy groups, δ 5.35 ppm for chiral center protons) confirm stereochemistry and substituent positions .
  • IR Spectroscopy : Peaks at 2149 cm⁻¹ (isocyano groups) and 1758 cm⁻¹ (ester carbonyl) validate functional groups .
  • HR-MS : Ensures molecular ion accuracy (e.g., m/z 209.02421 for [M+^+]) .

Q. What safety protocols are essential when handling this compound in research settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation exposure; monitor air quality per EC Regulation No. 1272/2008 .
  • First Aid : Immediate fresh air exposure for inhalation incidents and artificial respiration if needed, as per GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) of the (2S)-enantiomer?

  • Methodology :

  • Chiral Catalysts : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) to bias the (S)-configuration .
  • Temperature Control : Reactions at 0°C reduce kinetic racemization, as demonstrated in analogous chlorophenyl ester syntheses .
  • Crystallography : X-ray diffraction (e.g., CCDC data) confirms absolute configuration post-synthesis .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., para-chloro vs. meta-chloro) and correlate with bioassay results (e.g., antimicrobial activity) .
  • Dose-Response Curves : Use IC₅₀ comparisons to differentiate intrinsic activity from assay-specific artifacts .

Q. How can researchers address discrepancies in NMR chemical shifts for derivatives with varying substituents?

  • Methodology :

  • Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra to identify solvent-induced shifts (e.g., δ 7.42 ppm for aromatic protons in non-polar solvents) .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict shifts for novel derivatives, reducing experimental ambiguity .

Q. What advanced purification techniques improve yield for lab-scale synthesis?

  • Methodology :

  • HPLC with Chiral Columns : Achieve >99% ee using Daicel CHIRALPAK® columns with hexane/isopropanol mobile phases .
  • Recrystallization : Use ethyl acetate/hexane mixtures to remove diastereomeric impurities .

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